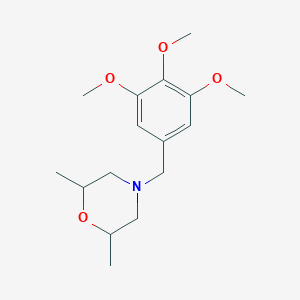
8-methoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline (MPQ) is a chemical compound with potential applications in scientific research. It belongs to the quinoline family of compounds and has been synthesized using various methods.
作用機序
The mechanism of action of 8-methoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline is not fully understood. However, it is believed to act as a partial agonist at certain neurotransmitter receptors, including dopamine D2, serotonin 5-HT1A, and norepinephrine α2 receptors. This compound may also inhibit the reuptake of these neurotransmitters, leading to increased synaptic concentrations and enhanced neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of dopamine, serotonin, and norepinephrine in certain brain regions. This compound has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, this compound has been found to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
8-methoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. This compound is also stable under normal laboratory conditions and can be stored for extended periods. However, there are limitations to its use. This compound has a low solubility in water, which can make it difficult to administer in certain experiments. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy are not fully known.
将来の方向性
There are several future directions for research on 8-methoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline. One area of interest is the development of new drugs based on this compound for the treatment of psychiatric disorders. Another area of interest is the elucidation of the mechanism of action of this compound and its effects on neurotransmitter systems. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
合成法
8-methoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline can be synthesized using various methods, including the Pfitzinger reaction, the Skraup reaction, and the Hantzsch reaction. The Pfitzinger reaction involves the condensation of 8-hydroxyquinoline with an aldehyde, followed by cyclization and reduction. The Skraup reaction involves the condensation of aniline with glycerol or formaldehyde, followed by oxidation and cyclization. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and an amine, followed by cyclization. The choice of synthesis method depends on the desired yield, purity, and efficiency of the final product.
科学的研究の応用
8-methoxy-4-methyl-2-(4-phenyl-1-piperazinyl)quinoline has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. This compound has also been found to have anxiolytic and antidepressant effects in animal models. It has been suggested that this compound may be useful in the development of new drugs for the treatment of psychiatric disorders, such as anxiety and depression.
特性
IUPAC Name |
8-methoxy-4-methyl-2-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-15-20(22-21-18(16)9-6-10-19(21)25-2)24-13-11-23(12-14-24)17-7-4-3-5-8-17/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRPNWFAZUAFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[4-cyano-1-(1-piperidinyl)-5,6,7,8-tetrahydro-3-isoquinolinyl]thio}acetate](/img/structure/B5004337.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5004345.png)
![4-bromo-N-[5-(2-hydrazino-2-oxoethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5004347.png)
![N-(1-{[bis(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5004354.png)
![rel-(2R,3R)-3-[(3-chlorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5004366.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B5004375.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}butanoic acid](/img/structure/B5004376.png)

![N-[10a-(4-morpholinyl)-6b,7,8,9,10,10a-hexahydrobenzo[b]naphtho[2,1-d]furan-5-yl]benzenesulfonamide](/img/structure/B5004387.png)
![3-[1-(2-pyridinylacetyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5004401.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-adamantanamine](/img/structure/B5004408.png)
![4-(3-chloro-4-methylphenyl)-10-(diphenylmethylene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5004422.png)
![4-phenyl-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B5004430.png)